![molecular formula C31H52N4O2 B15169032 5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine CAS No. 650606-29-4](/img/structure/B15169032.png)
5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a bis(decyloxy)phenylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine typically involves a multi-step process. One common method includes the following steps:
Formation of the bis(decyloxy)phenylmethyl intermediate: This step involves the alkylation of 3,4-dihydroxybenzaldehyde with decyl bromide in the presence of a base such as potassium carbonate.
Condensation with pyrimidine-2,4-diamine: The intermediate is then reacted with pyrimidine-2,4-diamine under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in organic electronics and as a building block for novel polymers.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
作用机制
The mechanism of action of 5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit cyclin-dependent kinases, thereby preventing cancer cell growth . The compound binds to the active site of the enzyme, blocking its activity and leading to cell cycle arrest.
相似化合物的比较
Similar Compounds
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine: This compound also exhibits antitumor activity and is structurally similar due to the presence of a pyrimidine ring.
Pyrimido[4,5-d]Pyrimidine Analogs: These compounds share a similar bicyclic structure and are studied for their biological significance.
Uniqueness
5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bis(decyloxy)phenylmethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
属性
CAS 编号 |
650606-29-4 |
|---|---|
分子式 |
C31H52N4O2 |
分子量 |
512.8 g/mol |
IUPAC 名称 |
5-[(3,4-didecoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C31H52N4O2/c1-3-5-7-9-11-13-15-17-21-36-28-20-19-26(23-27-25-34-31(33)35-30(27)32)24-29(28)37-22-18-16-14-12-10-8-6-4-2/h19-20,24-25H,3-18,21-23H2,1-2H3,(H4,32,33,34,35) |
InChI 键 |
DGYVVSZHUVSUDG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


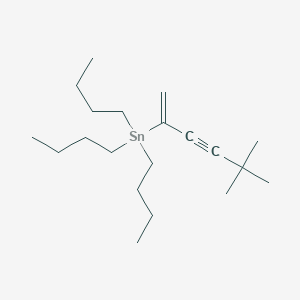
![Acetic acid;3-(2,2-dimethylbut-3-enyl)bicyclo[3.1.0]hex-2-en-2-ol](/img/structure/B15168956.png)

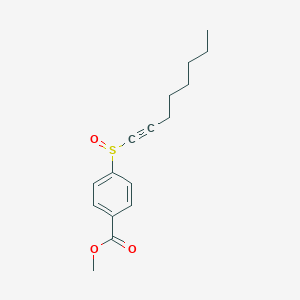
![5-Chloro-N-[4-cyano-2-(trifluoromethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B15168975.png)
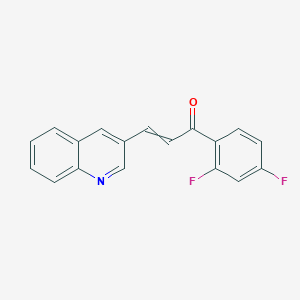
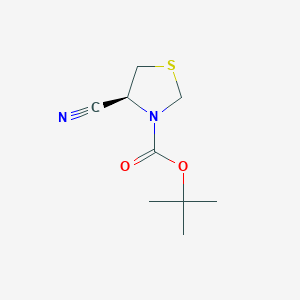
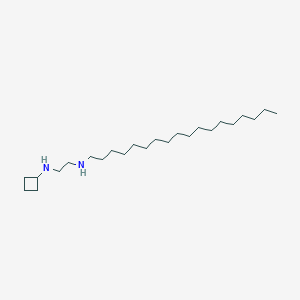
![1-[1-(4-Methylbenzene-1-sulfonyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B15169005.png)
![N-[(2R)-2-Methyl-1-phenyldodecan-2-yl]acetamide](/img/structure/B15169014.png)
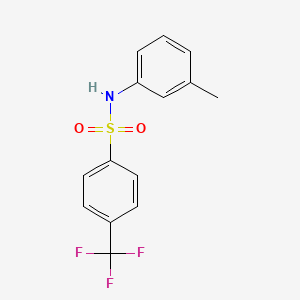
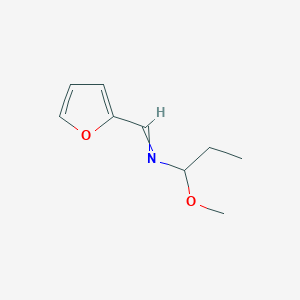
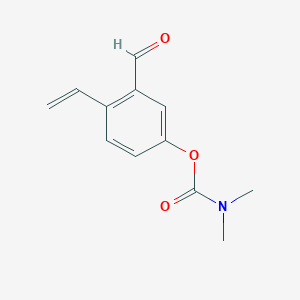
![5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole](/img/structure/B15169044.png)
